molecular formula C11H17BrClNOS B2835499 1-((4-Bromothiophen-2-yl)methyl)-4-methoxypiperidine hydrochloride CAS No. 2034296-14-3

1-((4-Bromothiophen-2-yl)methyl)-4-methoxypiperidine hydrochloride

Cat. No.: B2835499
CAS No.: 2034296-14-3
M. Wt: 326.68
InChI Key: DLLVMOWKGXWKAZ-UHFFFAOYSA-N
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Description

1-((4-Bromothiophen-2-yl)methyl)-4-methoxypiperidine hydrochloride is a halogenated heterocyclic compound featuring a bromothiophene moiety linked to a 4-methoxypiperidine ring via a methyl group. The molecule’s structural complexity arises from the integration of a sulfur-containing thiophene ring, a bromine substituent (enhancing electrophilic reactivity), and a methoxy group on the piperidine scaffold. Its molecular formula is inferred as C₁₂H₁₇BrClNOS, with a molecular weight of approximately 347.7 g/mol (calculated from standard atomic weights).

Properties

IUPAC Name

1-[(4-bromothiophen-2-yl)methyl]-4-methoxypiperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNOS.ClH/c1-14-10-2-4-13(5-3-10)7-11-6-9(12)8-15-11;/h6,8,10H,2-5,7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLVMOWKGXWKAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)CC2=CC(=CS2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Bromothiophen-2-yl)methyl)-4-methoxypiperidine hydrochloride typically involves multiple steps. One common approach is the reaction of 4-bromothiophene-2-carboxaldehyde with 4-methoxypiperidine in the presence of a reducing agent such as sodium cyanoborohydride. The resulting intermediate is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-((4-Bromothiophen-2-yl)methyl)-4-methoxypiperidine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

1-((4-Bromothiophen-2-yl)methyl)-4-methoxypiperidine hydrochloride has been investigated for its therapeutic potential in treating neurological disorders. Its structural features suggest that it may interact with biological targets involved in pain modulation and neuroprotection.

Case Study : A study published in the European Journal of Medicinal Chemistry examined the compound's efficacy as a cannabinoid receptor modulator. The research indicated that derivatives of this compound exhibited significant activity against the monoacylglycerol lipase enzyme, which is crucial for endocannabinoid metabolism. This suggests potential use in managing conditions such as chronic pain and inflammation .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows for various substitution reactions, making it valuable in the development of new pharmaceuticals.

Data Table: Synthetic Applications

Application AreaReaction TypeOutcome
Medicinal SynthesisNucleophilic SubstitutionFormation of new derivatives
Polymer ChemistryPolymerizationDevelopment of functional polymers
AgrochemicalsCoupling ReactionsSynthesis of agrochemical agents

Neuropharmacology

Research indicates that this compound may influence neurotransmitter systems, particularly those related to serotonin and dopamine pathways. This positions it as a candidate for further exploration in neuropharmacological studies.

Case Study : In a preclinical study, the compound was assessed for its effects on serotonin receptor activity, demonstrating promising results that warrant further investigation into its role in mood disorders .

Mechanism of Action

The mechanism by which 1-((4-Bromothiophen-2-yl)methyl)-4-methoxypiperidine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in the piperidine ring substituents, the thiophene/bromine configuration, or the presence of alternative functional groups. Below is a detailed comparison:

Piperidine Derivatives with Halogenated Substituents
Compound Name Molecular Formula Key Substituents Purity/Data Source
1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-ol hydrochloride (HC-4252) C₁₁H₁₅BrClNOS Piperidin-4-ol, bromothiophene 95% purity
4-(4-Bromophenyl)piperidine hydrochloride C₁₁H₁₃BrClN Bromophenyl, unsubstituted piperidine CAS 80980-89-8
4-Methoxypiperidine hydrochloride C₆H₁₃NO·HCl 4-Methoxy group Synthetic intermediate

Key Observations :

  • Substituent Effects: The 4-methoxy group in the target compound enhances solubility in polar solvents compared to non-polar bromophenyl analogs (e.g., 4-(4-Bromophenyl)piperidine hydrochloride).
  • Reactivity : Bromothiophene derivatives exhibit greater electrophilic aromatic substitution reactivity compared to bromophenyl analogs due to sulfur’s electron-withdrawing effects .
Bromothiophene-Containing Analogs
Compound Name Molecular Formula Core Structure Applications/Notes
1-(4-Bromothiophen-2-yl)ethanamine hydrochloride C₆H₉BrClNS Ethanamine chain, bromothiophene Smaller molecular weight, simpler synthesis
2-(5-Bromothiophen-2-yl)piperazine (OS-2197) C₈H₁₀BrN₂S Piperazine ring, bromothiophene 95% purity; used in ligand design

Key Observations :

  • Synthetic Utility : The target compound’s methyl-piperidine bridge may serve as a versatile intermediate for coupling reactions, as seen in and , where 4-methoxypiperidine is used in peptide-like bond formations .

Research Findings and Data Gaps

Physicochemical Properties
  • Solubility: The 4-methoxy group likely increases water solubility compared to non-polar analogs like 4-(Diphenylmethoxy)piperidine hydrochloride ().
  • Stability : Bromothiophene derivatives are prone to photodegradation due to the C-Br bond’s lability, necessitating stability studies under storage conditions .
Regulatory Status

    Biological Activity

    1-((4-Bromothiophen-2-yl)methyl)-4-methoxypiperidine hydrochloride is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic implications, supported by relevant studies and data.

    Chemical Structure and Properties

    The compound is characterized by the following chemical identifiers:

    • IUPAC Name : this compound
    • Molecular Formula : C12H16BrClN2O2S
    • Molecular Weight : 335.68 g/mol
    • CAS Number : 869884-00-4

    Synthesis

    The synthesis of this compound typically involves multi-step organic reactions, including the bromination of thiophene derivatives and subsequent piperidine formation. The detailed synthetic route remains proprietary in various patents but generally follows established organic synthesis protocols.

    Research indicates that this compound may interact with various neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Compounds with similar structures have shown significant binding affinity for dopamine transporters (DAT) and serotonin transporters (SERT), which are critical in mood regulation and neuropsychiatric conditions .

    Pharmacological Profile

    • Dopamine Receptor Interaction :
      • Compounds structurally related to piperidines have been shown to exhibit high selectivity for dopamine receptors, potentially influencing dopaminergic signaling pathways .
      • A study demonstrated that analogs of piperidine derivatives could effectively inhibit the reuptake of dopamine, suggesting potential applications in treating disorders like depression and ADHD.
    • Serotonin Receptor Modulation :
      • Similar compounds have been evaluated for their ability to modulate serotonin levels, which is crucial for mood stabilization .
      • The specific interactions of 1-((4-bromothiophen-2-yl)methyl)-4-methoxypiperidine with serotonin receptors warrant further investigation.
    • Anticancer Potential :
      • Preliminary studies suggest that derivatives containing bromothiophene may exhibit anticancer properties, possibly through mechanisms involving apoptosis induction in cancer cells .
      • The compound's unique structure may allow it to interfere with cancer cell proliferation pathways.

    In Vitro Studies

    A series of in vitro assays have been conducted to evaluate the biological activity of related compounds. For instance, a study on a structurally similar piperidine showed significant inhibition of DAT with an IC50 value indicating strong binding affinity .

    Data Table: Biological Activity Overview

    Activity Effect Reference
    Dopamine Transporter InhibitionHigh affinity for DAT
    Serotonin ModulationPotential mood stabilization
    Anticancer ActivityInduction of apoptosis in cancer cells

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